1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane

Description

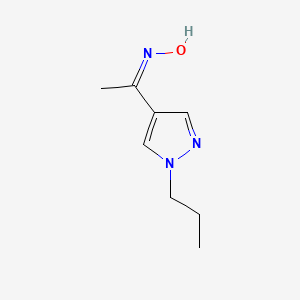

1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane is a nitrogen-containing organic compound featuring a hydroxyimino (–NOH) functional group and a 1-propylpyrazol-4-yl substituent.

Properties

IUPAC Name |

(NZ)-N-[1-(1-propylpyrazol-4-yl)ethylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-3-4-11-6-8(5-9-11)7(2)10-12/h5-6,12H,3-4H2,1-2H3/b10-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGFNYVNCFJKNX-YFHOEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C=N1)C(=NO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C=C(C=N1)/C(=N\O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Introduction of the propyl group: Alkylation of the pyrazole ring with a propyl halide.

Formation of the hydroxyimino group: Oximation of the corresponding ketone using hydroxylamine under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane can undergo various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to a nitro group.

Reduction: The hydroxyimino group can be reduced to an amine.

Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

Oxidation: Formation of 1-(Nitroimino)-1-(1-propylpyrazol-4-yl)ethane.

Reduction: Formation of 1-(Aminoimino)-1-(1-propylpyrazol-4-yl)ethane.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Studying its effects on biological systems, possibly as an enzyme inhibitor or receptor ligand.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane would depend on its specific interactions with biological targets. Generally, compounds with hydroxyimino groups can act as enzyme inhibitors by binding to active sites or altering enzyme conformation. The pyrazole ring may interact with various receptors or enzymes, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane with 2-(hydroxyimino)-1-(phenylpropylidene)thiocarbonohydrazide (HPTCHOPD) , a structurally related compound with documented synthesis and characterization data.

2.1 Structural Differences and Implications

| Property | This compound | 2-(Hydroxyimino)-1-(phenylpropylidene)thiocarbonohydrazide (HPTCHOPD) |

|---|---|---|

| Core Structure | Pyrazole ring with propyl chain | Phenyl group + thiocarbonohydrazide backbone |

| Functional Groups | Hydroxyimino, pyrazole | Hydroxyimino, thiocarbonohydrazide, phenyl |

| Electron-Donor Sites | Pyrazole N-atoms, hydroxyimino O/N | Thiocarbonohydrazide S/N, hydroxyimino O/N |

- The absence of sulfur in the target compound may reduce its versatility in forming metal-sulfur bonds, a feature observed in HPTCHOPD’s complexes .

2.3 Spectroscopic Characterization

2.4 Metal Complexation Behavior

- Key Contrast: HPTCHOPD’s thiocarbonohydrazide backbone allows for diverse coordination modes (e.g., sulfur bridging), while the target compound’s pyrazole group may favor chelation via nitrogen donors.

Biological Activity

1-(Hydroxyimino)-1-(1-propylpyrazol-4-yl)ethane is a compound featuring both hydroxyimino and pyrazole functionalities, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of the hydroxyimino group suggests potential interactions with biological targets, particularly as enzyme inhibitors.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with hydroxyimino groups often act as enzyme inhibitors by binding to active sites or altering enzyme conformation. This can inhibit various biochemical pathways, making it a candidate for therapeutic applications.

- Receptor Interaction : The pyrazole ring may interact with different receptors, influencing signaling pathways related to various physiological processes.

1. Enzyme Inhibition

Research indicates that compounds similar to this compound can inhibit phosphodiesterases (PDEs), particularly PDE1, which is implicated in the modulation of cyclic nucleotide levels in the central nervous system (CNS). This modulation affects neuronal excitability and plasticity, suggesting potential applications in treating psychiatric disorders .

2. Case Studies

A review of existing literature reveals several case studies where similar compounds have been evaluated for their therapeutic efficacy:

- Psychiatric Disorders : PDE inhibitors have shown promise in enhancing cognitive function and reducing symptoms in models of depression and anxiety. For instance, studies have demonstrated that PDE inhibitors can enhance synaptic transmission and neurotrophic factor expression in animal models .

- Neuroprotective Effects : Some case studies suggest that pyrazole derivatives can protect against neurodegeneration by modulating intracellular signaling pathways involved in cell survival and apoptosis .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.